molecular formula C11H17NO5 B8516043 1-(tert-Butoxycarbonyl)-5-methyl-4-oxopyrrolidine-2-carboxylicacid

1-(tert-Butoxycarbonyl)-5-methyl-4-oxopyrrolidine-2-carboxylicacid

Cat. No. B8516043
M. Wt: 243.26 g/mol
InChI Key: WAZBRICRJJDLNW-UHFFFAOYSA-N
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Patent
US08637546B2

Procedure details

To a suspension of 600 mg of 10% Pd—C in 25 mL of 2-propanol was added a solution of 8.9 g of crude 5-methyl-4-oxo-pyrrolidine-1,2,3-tricarboxylic acid 2,3-dibenzyl ester 1-tert-butyl ester in 100 mL of 2-propanol. The reaction was shaken under 60 psi of H2 for 1.5 h, then filtered and concentrated to an oil. This was taken up in 20 mL of 2M NaOH(aq.) and extracted with diethyl ether (3×15 mL) to remove the mineral oil introduced in the previous step. The ether layers were set aside, and the aqueous layer was cooled with an ice bath, then acidified with 10 mL of 6M HCl(aq.). The suspension was extracted with diethyl ether (3×15 mL), then the ether layers were extracted with brine (1×15 mL), dried over MgSO4, filtered, and concentrated to an oil.
Name
5-methyl-4-oxo-pyrrolidine-1,2,3-tricarboxylic acid 2,3-dibenzyl ester 1-tert-butyl ester
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
600 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH:12]([CH3:13])[C:11](=[O:14])[CH:10](C(OCC2C=CC=CC=2)=O)[CH:9]1[C:25]([O:27]CC1C=CC=CC=1)=[O:26])=[O:7])([CH3:4])([CH3:3])[CH3:2]>CC(O)C.[Pd]>[C:1]([O:5][C:6]([N:8]1[CH:12]([CH3:13])[C:11](=[O:14])[CH2:10][CH:9]1[C:25]([OH:27])=[O:26])=[O:7])([CH3:2])([CH3:3])[CH3:4]

Inputs

Step One
Name
5-methyl-4-oxo-pyrrolidine-1,2,3-tricarboxylic acid 2,3-dibenzyl ester 1-tert-butyl ester
Quantity
8.9 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(C(C(C1C)=O)C(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
CC(C)O
Name
Quantity
600 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was shaken under 60 psi of H2 for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×15 mL)
CUSTOM
Type
CUSTOM
Details
to remove the mineral oil
ADDITION
Type
ADDITION
Details
introduced in the previous step
TEMPERATURE
Type
TEMPERATURE
Details
the aqueous layer was cooled with an ice bath
EXTRACTION
Type
EXTRACTION
Details
The suspension was extracted with diethyl ether (3×15 mL)
EXTRACTION
Type
EXTRACTION
Details
the ether layers were extracted with brine (1×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1C(CC(C1C)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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